molecular formula C17H12N2O5 B14105772 2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid CAS No. 116734-24-8

2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid

Cat. No.: B14105772
CAS No.: 116734-24-8
M. Wt: 324.29 g/mol
InChI Key: RZPIWFWZRQZWAE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are well-known for their biological activities and have been extensively studied for their potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process involves the coupling of 2-(4-methoxyphenyl)boronic acid with 6-nitroquinoline-4-carboxylic acid under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of 2-(4-aminophenyl)-6-nitroquinoline-4-carboxylic acid.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-6-nitroquinoline-4-carboxylic acid is unique due to its quinoline scaffold, which imparts distinct biological activities. Its combination of a methoxyphenyl group and a nitroquinoline moiety makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

116734-24-8

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C17H12N2O5/c1-24-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(19(22)23)4-7-15(13)18-16/h2-9H,1H3,(H,20,21)

InChI Key

RZPIWFWZRQZWAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O

Origin of Product

United States

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